Beta-Amyloid (11-28) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease. It plays a crucial role in the pathogenesis of this neurodegenerative disorder, characterized by the accumulation of amyloid plaques in the brain. This peptide is particularly important in rodent models, such as mice and rats, which are commonly used to study Alzheimer's disease mechanisms and potential therapies.
Beta-Amyloid (11-28) is synthesized through the proteolytic processing of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The production of this peptide occurs mainly in the brain, where it can aggregate and form plaques that are toxic to neuronal cells. The study of this peptide in transgenic rodent models has provided significant insights into its role in Alzheimer's disease pathology .
The synthesis of Beta-Amyloid (11-28) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In laboratory settings, researchers often utilize chemical synthesis methods to produce this peptide for experimental purposes.
Beta-Amyloid (11-28) has a specific amino acid sequence that influences its folding and aggregation properties. This fragment adopts a beta-sheet conformation, which is critical for its ability to aggregate into fibrils associated with Alzheimer's disease.
Nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate the structure of Beta-Amyloid peptides. These studies reveal that the C-terminal region plays a significant role in stabilizing the peptide's structure, affecting its aggregation propensity .
Beta-Amyloid (11-28) participates in various chemical reactions within the brain, particularly involving oxidative stress and inflammatory pathways. The aggregation of this peptide can lead to neurotoxicity through several mechanisms:
The aggregation process is influenced by factors such as pH, ionic strength, and temperature, which can accelerate or inhibit the formation of oligomers and fibrils .
The mechanism by which Beta-Amyloid (11-28) contributes to Alzheimer's disease involves several key processes:
Studies have shown that elevated levels of Beta-Amyloid correlate with cognitive decline in animal models, reinforcing its role as a critical player in Alzheimer's pathology .
Relevant analyses indicate that changes in environmental conditions significantly affect the aggregation kinetics of Beta-Amyloid peptides .
Beta-Amyloid (11-28) is utilized extensively in research related to:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: